molecular formula C14H11ClN2O3S B11013249 N-(4-chloro-3-nitrophenyl)-2-(phenylsulfanyl)acetamide

N-(4-chloro-3-nitrophenyl)-2-(phenylsulfanyl)acetamide

Cat. No.: B11013249
M. Wt: 322.8 g/mol
InChI Key: KTLUYBOVDMSDAU-UHFFFAOYSA-N
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Description

N-(4-chloro-3-nitrophenyl)-2-(phenylsulfanyl)acetamide is a chemical compound with the molecular formula C14H12ClN3O5S and a molecular weight of 369.78 g/mol It is characterized by the presence of a chloro-nitrophenyl group, a phenylsulfanyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-nitrophenyl)-2-(phenylsulfanyl)acetamide typically involves the reaction of 4-chloro-3-nitroaniline with phenylsulfanylacetyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-nitrophenyl)-2-(phenylsulfanyl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-chloro-3-nitrophenyl)-2-(phenylsulfanyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-nitrophenyl)-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The phenylsulfanyl group can interact with hydrophobic pockets, while the nitro and chloro groups may form hydrogen bonds or electrostatic interactions with amino acid residues in the target protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chloro-3-nitrophenyl)-2-(phenylsulfanyl)acetamide is unique due to the presence of both a chloro-nitrophenyl group and a phenylsulfanyl group, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C14H11ClN2O3S

Molecular Weight

322.8 g/mol

IUPAC Name

N-(4-chloro-3-nitrophenyl)-2-phenylsulfanylacetamide

InChI

InChI=1S/C14H11ClN2O3S/c15-12-7-6-10(8-13(12)17(19)20)16-14(18)9-21-11-4-2-1-3-5-11/h1-8H,9H2,(H,16,18)

InChI Key

KTLUYBOVDMSDAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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